Spectroscopic Characterization of 2-[4-(Hydroxymethyl)phenoxy]acetonitrile: A Technical Guide
Spectroscopic Characterization of 2-[4-(Hydroxymethyl)phenoxy]acetonitrile: A Technical Guide
Molecular Structure and Overview
2-[4-(Hydroxymethyl)phenoxy]acetonitrile (C₉H₉NO, Molar Mass: 163.17 g/mol ) is a bifunctional organic molecule incorporating a phenoxy ring, a benzylic alcohol, and a nitrile group. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. Accurate spectroscopic analysis is paramount for confirming its identity, purity, and for tracking its transformation in subsequent chemical reactions.
Caption: Molecular structure of 2-[4-(hydroxymethyl)phenoxy]acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the oxygen and nitrile functionalities, as well as the aromatic ring current.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| Ar-H (ortho to OCH₂CN) | ~6.9-7.1 | Doublet | 2H | Shielded by the ether oxygen; split by adjacent aromatic proton. |
| Ar-H (ortho to CH₂OH) | ~7.2-7.4 | Doublet | 2H | Deshielded relative to the other aromatic protons; split by adjacent aromatic proton. |
| OCH₂ CN | ~4.8-5.0 | Singlet | 2H | Deshielded by both the adjacent oxygen and the nitrile group. |
| CH₂ OH | ~4.5-4.7 | Singlet | 2H | Benzylic protons deshielded by the aromatic ring and the hydroxyl group. |
| CH₂OH | Variable (e.g., 1.5-3.0) | Broad Singlet | 1H | Chemical shift is concentration and solvent dependent; proton is exchangeable. |
Note: Predicted chemical shifts are relative to TMS in CDCl₃. The hydroxyl proton is often exchangeable with deuterium from the solvent (e.g., D₂O or CD₃OD), causing its signal to diminish or disappear.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the number of unique carbon environments.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C ≡N | ~115-120 | Characteristic chemical shift for a nitrile carbon. |
| OCH₂ CN | ~55-60 | Aliphatic carbon attached to an electron-withdrawing oxygen and nitrile group. |
| CH₂ OH | ~63-68 | Benzylic carbon attached to a hydroxyl group. |
| Ar-C (quaternary, attached to OCH₂CN) | ~157-160 | Aromatic carbon deshielded by the ether oxygen. |
| Ar-C (quaternary, attached to CH₂OH) | ~135-140 | Aromatic carbon with a lower chemical shift than the ether-linked carbon. |
| Ar-C H (ortho to OCH₂CN) | ~114-118 | Shielded by the ether oxygen. |
| Ar-C H (ortho to CH₂OH) | ~127-130 | Less shielded aromatic carbons. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol ensures reproducibility and high-quality data.
Caption: Workflow for NMR data acquisition and processing.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2-[4-(hydroxymethyl)phenoxy]acetonitrile.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial.[1]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.[2]
-
Optimize the magnetic field homogeneity by shimming.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard single-pulse experiment.
-
Acquire a ¹³C NMR spectrum, typically with proton decoupling.
-
-
Data Processing:
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent method for identifying the functional groups present in a molecule.[7]
Predicted IR Absorption Bands
The IR spectrum of 2-[4-(hydroxymethyl)phenoxy]acetonitrile is expected to show characteristic absorption bands for its alcohol, ether, nitrile, and aromatic components.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |
| 3500-3200 | Alcohol (O-H) | Stretching, H-bonded | Strong, Broad |
| 3100-3000 | Aromatic (C-H) | Stretching | Medium |
| 3000-2850 | Aliphatic (C-H) | Stretching | Medium |
| 2260-2240 | Nitrile (C≡N) | Stretching | Medium, Sharp |
| 1600, 1500 | Aromatic (C=C) | Stretching | Medium |
| 1250 & 1040 | Aryl Alkyl Ether (C-O) | Asymmetric & Symmetric Stretching | Strong |
| 1050-1000 | Alcohol (C-O) | Stretching | Strong |
References for characteristic IR frequencies:[8][9][10][11][12][13][14][15][16][17][18]
Experimental Protocol for FT-IR Spectroscopy
Caption: Workflow for FT-IR data acquisition.
Detailed Steps:
-
Spectrometer Preparation:
-
Ensure the sample compartment of the FT-IR spectrometer is clean and dry.
-
-
Background Measurement:
-
Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the compound in a volatile solvent like dichloromethane.
-
Apply one or two drops of the solution onto a salt plate (NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.
-
-
Sample Measurement:
-
Place the salt plate in the sample holder of the spectrometer.
-
Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum and convert the result into an absorbance spectrum.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Predicted Mass Spectrum
Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule is expected to be observed.
| m/z | Ion | Rationale |
| 164.07 | [M+H]⁺ | Protonated molecular ion. |
| 146.06 | [M+H - H₂O]⁺ | Loss of water from the hydroxymethyl group. |
| 134.06 | [M+H - CH₂O]⁺ | Loss of formaldehyde. |
| 123.05 | [C₇H₇O₂]⁺ | Cleavage of the O-CH₂CN bond. |
| 107.05 | [C₇H₇O]⁺ | Benzylic cleavage with loss of the hydroxymethyl group. |
Note: The presence of nitrogen means the molecule has an odd nominal molecular mass, consistent with the Nitrogen Rule.[19]
Fragmentation Pathways:
The primary fragmentation pathways are expected to involve the cleavage of bonds adjacent to the oxygen atoms and the aromatic ring.[19][20][21][22][23][24][25][26][27][28] The benzylic C-C bond is also susceptible to cleavage.
Experimental Protocol for Mass Spectrometry
Caption: Workflow for Mass Spectrometry data acquisition.
Detailed Steps:
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a high-purity solvent such as acetonitrile or methanol.[29]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL.
-
If necessary, add a small amount of formic acid to the final solution to promote protonation in positive ion mode.
-
-
Instrumentation and Analysis:
-
Introduce the sample into the mass spectrometer, often via direct infusion or through an LC system.
-
Use an electrospray ionization (ESI) source to generate gas-phase ions.
-
Operate the mass analyzer to scan a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).
-
If desired, perform tandem MS (MS/MS) on the molecular ion peak (m/z 164) to confirm the proposed fragmentation patterns.
-
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile for the structural elucidation of 2-[4-(hydroxymethyl)phenoxy]acetonitrile. The predicted data in this guide, based on established spectroscopic principles, offers a reliable reference for researchers to confirm the synthesis of this compound, assess its purity, and understand its chemical behavior. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is fundamental to rigorous scientific investigation.
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